molecular formula C11H22Cl2N2 B2510469 (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride CAS No. 2121-08-6

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride

Cat. No.: B2510469
CAS No.: 2121-08-6
M. Wt: 253.21
InChI Key: NTGJEGQLBWHVQV-VJRYUMJJSA-N
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Description

(1R,2S,9S)-7,11-Diazatricyclo[7310~2,7~]tridecane dihydrochloride is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the tricyclic core through cyclization reactions, followed by the introduction of diaza groups. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process might include continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane: A similar compound without the dihydrochloride group.

    7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane: Lacks specific stereochemistry.

    Tricyclic diaza compounds: Various derivatives with different substituents.

Uniqueness

(1R,2S,9S)-7,11-Diazatricyclo[7.3.1.0~2,7~]tridecane dihydrochloride is unique due to its specific stereochemistry and the presence of the dihydrochloride group, which can influence its solubility, stability, and reactivity compared to similar compounds.

Properties

IUPAC Name

(1R,2S,9S)-7,11-diazatricyclo[7.3.1.02,7]tridecane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2.2ClH/c1-2-4-13-8-9-5-10(7-12-6-9)11(13)3-1;;/h9-12H,1-8H2;2*1H/t9-,10+,11-;;/m0../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTGJEGQLBWHVQV-VJRYUMJJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC3CC(C2C1)CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2C[C@H]3C[C@@H]([C@@H]2C1)CNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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